![molecular formula C9H17NO B11831111 [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,7S)-1-methyl-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound that features a unique azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active azabicyclo compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity, which are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azabicyclo derivatives.
Wissenschaftliche Forschungsanwendungen
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
2-azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework.
Uniqueness
[(1S,7S)-1-methyl-3-azabicyclo[510]octan-7-yl]methanol is unique due to its specific stereochemistry and functional groups
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-8-5-9(8,7-11)3-2-4-10-6-8/h10-11H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
OLFBTFUYGDECTB-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@]12C[C@]1(CCCNC2)CO |
Kanonische SMILES |
CC12CC1(CCCNC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)
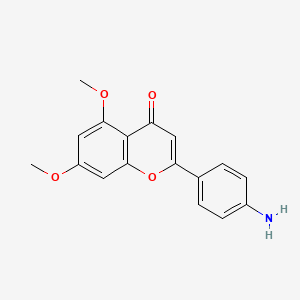

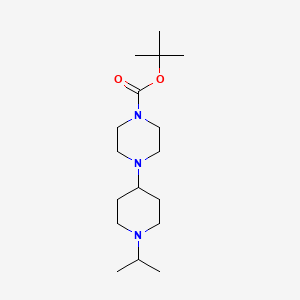
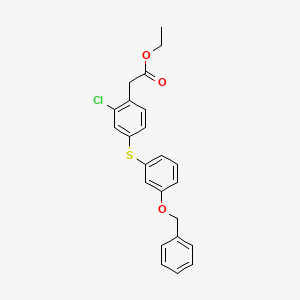
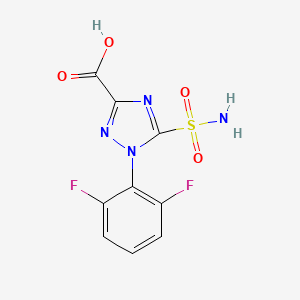

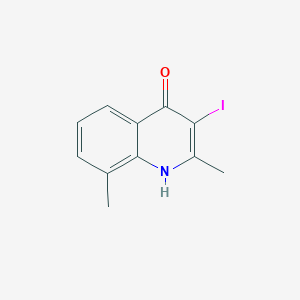
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)

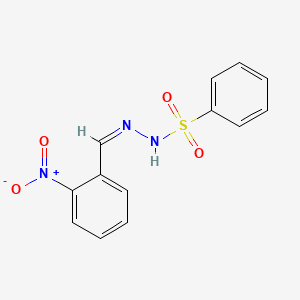

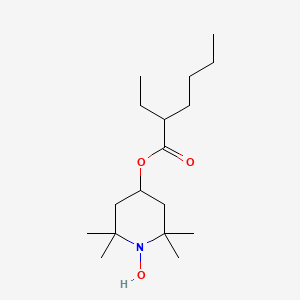
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
